7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide , has the chemical formula C₁₂H₁₇NO₃ . It belongs to the class of acetamides and features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core. The structure consists of a pyridine ring fused with a triazolopyrimidine ring, and it contains two methoxy groups on the phenyl rings .
Preparation Methods
The synthetic routes for this compound involve acetylation of 3,4-dimethoxyphenethylamine homoveratrylamine ). Here are the steps:
Acetylation: The amine group of 3,4-dimethoxyphenethylamine reacts with acetic anhydride or acetyl chloride to form the acetamide derivative.
Reaction Conditions: The reaction typically occurs under mild acidic conditions.
Industrial Production: While not widely produced industrially, this compound can be synthesized in the lab using standard organic chemistry techniques.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions, but common products include the carboxylic acid, alcohol, or substituted derivatives.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding similar heterocyclic structures.
Biology and Medicine: Investigations focus on its potential as a drug candidate due to its unique scaffold. It may exhibit biological activity, such as enzyme inhibition or receptor binding.
Industry: While not widely used, it could serve as a starting point for designing new compounds with specific properties.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Uniqueness: Its fused pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine ring system sets it apart from other related compounds.
Similar Compounds: Some related compounds include ethyl 3,4-dimethoxyphenyl acetate and 3,4-dimethoxyphenethylamine
Properties
Molecular Formula |
C23H20N6O3 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
11-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C23H20N6O3/c1-31-19-6-5-15(12-20(19)32-2)7-10-28-11-8-18-17(22(28)30)14-25-23-26-21(27-29(18)23)16-4-3-9-24-13-16/h3-6,8-9,11-14H,7,10H2,1-2H3 |
InChI Key |
ZUVVQVPPJCJFPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5)OC |
Origin of Product |
United States |
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